N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide
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Overview
Description
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include properties like the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).Scientific Research Applications
Anticancer Applications
Derivatives of the chemical compound have been synthesized and evaluated for their potential antitumor activities. Notably, a study involved synthesizing a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds, designed around the 2-(4-aminophenyl)benzothiazole structure, were tested for antitumor activity against a wide array of human tumor cell lines. Compounds within this series exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic benefits of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
The antimicrobial potential of benzothiazole derivatives has also been a focus of research. A particular study synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and tested them against a variety of gram-positive, gram-negative bacteria, and fungal strains. These compounds displayed promising antimicrobial activities, with minimum inhibition concentrations (MIC) ranging from 4–16 μg/mL, suggesting their potential as effective antimicrobial agents (Rezki, 2016).
Optoelectronic Properties
Research into the optoelectronic properties of thiazole-based compounds has yielded insights into their utility in materials science. One study focused on the synthesis of thiazole-containing monomers and the subsequent investigation of the optoelectronic properties of the resulting conducting polymers. These compounds exhibited interesting optical band gaps and demonstrated potential for use in optoelectronic applications, indicating the versatility of benzothiazole derivatives in materials science as well (Camurlu & Guven, 2015).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity or flammability, as well as appropriate safety precautions for handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-14(2)16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)27-22/h3-12,14H,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBNXZCHKDJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide |
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